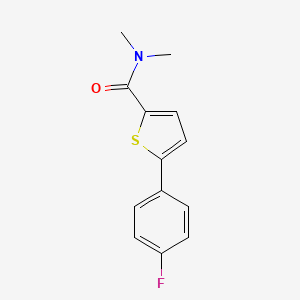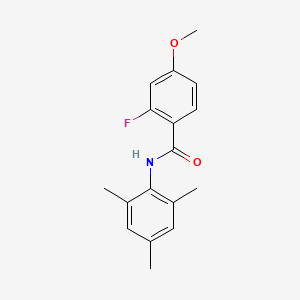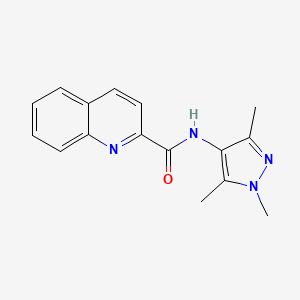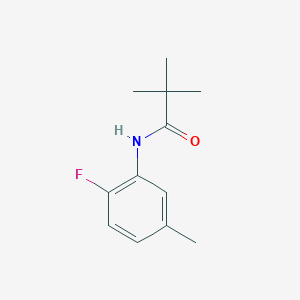
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide, also known as FUB-144, is a synthetic cannabinoid compound. It was first identified in 2013 and has since gained popularity for its psychoactive effects. FUB-144 is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which are known to bind to cannabinoid receptors in the brain and produce a range of effects, including euphoria, relaxation, and altered perception.
Mecanismo De Acción
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide acts as a potent agonist at CB1 and CB2 receptors in the brain, which are responsible for mediating the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. The activation of these receptors by 5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychological and physiological effects of the drug.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models, including altered gene expression, changes in neurotransmitter release, and alterations in brain structure and function. It has also been shown to produce a range of behavioral effects, including altered locomotor activity, hypothermia, and decreased pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain experimental designs, and caution must be taken when handling and administering the drug.
Direcciones Futuras
Future research on 5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide and other synthetic cannabinoids should focus on elucidating the molecular mechanisms of their action, as well as their long-term effects on brain structure and function. Additionally, studies should investigate the potential therapeutic uses of these compounds, such as in the treatment of pain, anxiety, and other disorders. Finally, research should focus on developing safer and more selective synthetic cannabinoids that can be used in laboratory experiments without the potential for abuse or adverse effects.
Métodos De Síntesis
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2-chlorothiophene-3-carboxylic acid, followed by N,N-dimethylation with dimethyl sulfate. Other methods involve the use of different starting materials and reagents, but all involve the formation of the thiophene ring and the addition of the 4-fluorophenyl group.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that 5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide has high affinity for cannabinoid receptors in the brain, with a binding affinity similar to that of JWH-018. It has been shown to produce a range of effects in animal models, including altered locomotor activity, hypothermia, and decreased pain sensitivity.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(2)13(16)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPMFCFFUXGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(S1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)


![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)



![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)